molecular formula C6H4ClN3 B032228 5-Chloropyrazolo[1,5-a]pyrimidine CAS No. 29274-24-6

5-Chloropyrazolo[1,5-a]pyrimidine

Cat. No.: B032228
CAS No.: 29274-24-6
M. Wt: 153.57 g/mol
InChI Key: WEPRLWNMBTYGGD-UHFFFAOYSA-N
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Description

5-Chloropyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential and Enzymatic Inhibitory Activity

5-Chloropyrazolo[1,5-a]pyrimidine derivatives are significant in medicinal chemistry due to their potential anticancer effects and enzymatic inhibitory activities. These derivatives have been the focus of synthesis and functionalization efforts, contributing to the exploration of new drug designs with the pyrazolo[1,5-a]pyrimidine core (Arias-Gómez, Godoy, & Portilla, 2021).

Antiherpetic Compounds

Research on 7-amino-3-pyrimidinyl-pyrazolo[1,5-a]pyridine antiherpetic compounds has shown the importance of pyrazolo[1,5-a]pyrimidine derivatives in developing novel antiviral medications. Synthesis methodologies focused on rapid analog synthesis around this compound have been instrumental in advancing antiherpetic drug research (Johns et al., 2003).

Diverse Medicinal Properties

Pyrazolo[1,5-a]pyrimidine scaffold has been extensively utilized in drug discovery, showing a wide range of medicinal properties. This includes applications as anticancer agents, CNS agents, anti-infectious, anti-inflammatory drugs, and more. The structure-activity relationship (SAR) of these compounds has been a key focus, leading to the development of numerous lead compounds for various disease targets (Cherukupalli et al., 2017).

Application in Antitumor Agents

Pyrazolo[1,5-a]pyrimidine derivatives have shown significant roles in the development of antitumor agents due to their structural diversity and kinase inhibitory activity. These derivatives have been crucial in targeting traditional drug targets such as B-Raf, KDR, Lck, Src kinase, and emerging targets like Aurora, Trk, PI3K-γ, FLT-3, C-Met kinases, STING, TRPC (Zhang et al., 2023).

Applications in Various Industries

Pyrazolo[1,5-a]pyrimidines are key in various industries, including medicinal, pharmaceuticals, pesticides, dyes, and pigments. Their synthetic routes have significantly developed in recent decades, leading to a wide range of applications (Al‐Azmi, 2019).

Photophysical Properties in Materials Science

Recently, pyrazolo[1,5-a]pyrimidine derivatives have gained interest in materials science due to their notable photophysical properties. This interest has spurred research into the synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives, enhancing their application potential (Moustafa et al., 2022).

Sedative and Anxiolytic Agents

Some pyrazolo[1,5-a]pyrimidine compounds, such as zaleplon and indiplon, have been identified as sedative agents, and ocinaplon as an anxiolytic agent. These compounds exhibit varied and significant biological activities, leading to their use in therapeutic applications (Hammouda, Gaffer, & Elattar, 2022).

Antimicrobial Activity

Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising results as RNA polymerase inhibitors, contributing to the development of new antimicrobial agents (Abdallah & Elgemeie, 2022).

Fluorescent Probe Development

The fluorescent spectroscopic properties of pyrazolo[1,5-a]pyrimidines have been studied, providing insights for their potential application in the development of new fluorescent probes. This research suggests approaches for synthesizing long-wavelength dyes using these compounds (Wu et al., 2008).

Safety and Hazards

5-Chloropyrazolo[1,5-a]pyrimidine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Properties

IUPAC Name

5-chloropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-2-4-10-6(9-5)1-3-8-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPRLWNMBTYGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610501
Record name 5-Chloropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29274-24-6
Record name 5-Chloropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyrazolo[1,5-a]pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of pyrazolo[1,5-a]pyrimidin-5-ol (17.0 g, 126 mmol) in POCl3 (100 mL) was heated at reflux for 3 hours. After cooling, the reaction was concentrated under vacuum. To the residue was added dichloromethane. The organic phase was carefully washed with saturated aqueous NaHCO3 solution, dried and concentrated. The crude product was purified by passing through a short silica gel pad eluting with 50% EtOAc in hexane to give 5-chloropyrazolo[1,5-a]pyrimidine (13.1 g, 68%).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of the product (1.35 g, 10.0 mmol) from Step A above and 7.5 mL of phosphorus oxychloride was warmed at reflux for 4 h. The mixture was cooled, and the volatiles were removed under reduced pressure. The dark residue was partitioned between ice water and dichloromethane, and the aqueous layer was extracted with additional dichloromethane. The combined organic extracts were dried over sodium sulfate and concentrated under reduced pressure to provide a light brown solid, which was purified by flash chromatography (silica gel; 0.5% methanol in dichloromethane eluant) to afford the title compound as a white solid. MS 153.8 and 155.8 (M+1).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What are the key features of the reactivity of 5-chloropyrazolo[1,5-a]pyrimidine?

A1: this compound demonstrates susceptibility to nucleophilic addition reactions. Recent research has highlighted the effectiveness of Grignard reagents in functionalizing this specific scaffold. [] This reactivity makes it a valuable building block for synthesizing more complex molecules.

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